Cas no 2138569-09-0 (3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol)

3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol is a structurally complex cyclohexanol derivative featuring a fused azabicyclic system and a trifluoromethyl substituent. The presence of the 2-azabicyclo[2.2.2]octane moiety enhances rigidity and influences stereoelectronic properties, while the trifluoromethyl group contributes to lipophilicity and metabolic stability. This compound is of interest in medicinal chemistry due to its potential as a scaffold for bioactive molecules, particularly in CNS-targeting applications. The hydroxyl group provides a handle for further functionalization, enabling derivatization for structure-activity relationship studies. Its well-defined stereochemistry and constrained conformation make it valuable for probing receptor-ligand interactions in drug discovery.
3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol structure
2138569-09-0 structure
Product name:3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol
CAS No:2138569-09-0
MF:C14H22F3NO
MW:277.325794696808
CID:6415017
PubChem ID:165496318

3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1160777
    • 2138569-09-0
    • 3-{2-azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol
    • 3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol
    • Inchi: 1S/C14H22F3NO/c15-14(16,17)12-6-5-11(19)7-13(12)18-8-9-1-3-10(18)4-2-9/h9-13,19H,1-8H2
    • InChI Key: LLHCBKGNKWEHKE-UHFFFAOYSA-N
    • SMILES: FC(C1CCC(CC1N1CC2CCC1CC2)O)(F)F

Computed Properties

  • Exact Mass: 277.16534881g/mol
  • Monoisotopic Mass: 277.16534881g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.5Ų
  • XLogP3: 3.2

3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1160777-1.0g
3-{2-azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol
2138569-09-0
1g
$0.0 2023-06-08

Additional information on 3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol

Comprehensive Overview of 3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol (CAS No. 2138569-09-0)

The compound 3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol (CAS No. 2138569-09-0) is a structurally unique molecule that has garnered significant interest in pharmaceutical and chemical research. Its complex bicyclic framework combined with a trifluoromethyl group and a hydroxyl functionality makes it a versatile intermediate for drug discovery and material science applications. Researchers are particularly intrigued by its potential in modulating biological targets due to the presence of the azabicyclo[2.2.2]octane moiety, which is known for its conformational rigidity and ability to enhance binding affinity.

In recent years, the demand for trifluoromethylated compounds has surged, driven by their widespread use in agrochemicals, pharmaceuticals, and advanced materials. The 3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol stands out due to its balanced lipophilicity and metabolic stability, attributes often associated with the trifluoromethyl group. This has led to its exploration in the development of novel therapeutics, particularly in central nervous system (CNS) disorders and inflammation-related conditions, where the azabicyclo[2.2.2]octane scaffold is frequently employed.

Synthetic routes to 3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol often involve multi-step processes, including cyclization reactions and selective functionalization of the cyclohexane ring. The compound's CAS No. 2138569-09-0 serves as a critical identifier for researchers sourcing high-purity samples for their studies. Given the growing emphasis on sustainable chemistry, recent efforts have focused on optimizing these synthetic pathways to reduce waste and improve yields, aligning with green chemistry principles.

From a pharmacological perspective, the 3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol has shown promise in preclinical studies. Its ability to interact with neurotransmitter receptors, such as nicotinic acetylcholine receptors (nAChRs), has sparked interest in its potential for treating neurodegenerative diseases. Additionally, the trifluoromethyl group's electron-withdrawing properties may enhance the compound's bioavailability, a key consideration in modern drug design.

The compound's physicochemical properties, including its solubility and stability, have also been subjects of investigation. Researchers are leveraging computational tools, such as molecular docking and density functional theory (DFT), to predict its behavior in biological systems. These studies are complemented by experimental data, ensuring a comprehensive understanding of 3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol and its derivatives.

In the context of material science, the azabicyclo[2.2.2]octane core offers a robust scaffold for designing advanced polymers and catalysts. The incorporation of the trifluoromethyl group further enhances thermal and chemical resistance, making such materials suitable for high-performance applications. This dual utility underscores the compound's significance across multiple scientific disciplines.

As the scientific community continues to explore 3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol, its role in addressing contemporary challenges—such as drug resistance and sustainable material development—remains a focal point. With ongoing advancements in synthetic methodologies and analytical techniques, this compound is poised to play a pivotal role in future innovations.

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